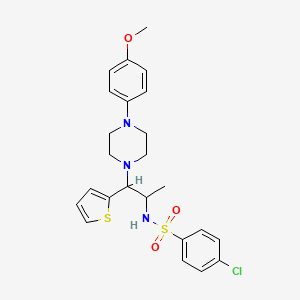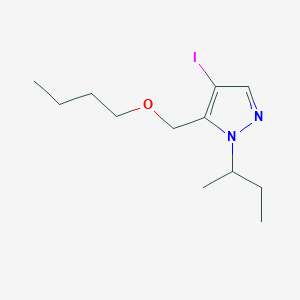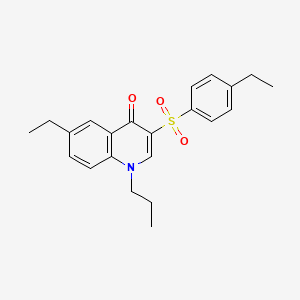![molecular formula C23H26N2O5S B2577298 butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate CAS No. 898411-68-2](/img/structure/B2577298.png)
butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. The name suggests it contains a butyl group, a pyrroloquinoline group, and a benzoate group. The presence of these groups could give the compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrroloquinoline group, for example, contains a fused ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on the synthesis and chemical reactivity of quinoline and pyrroloquinoline derivatives due to their significant pharmaceutical activities. For instance, studies have shown methods for the direct synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling, highlighting the role of oxidation in forming complex heterocyclic structures (Ahn et al., 2021). Additionally, research into the chemistry of 4-alkylaryloxenium ion "precursors" contributes to our understanding of reactive intermediates in organic synthesis, although the expected oxenium ions were not generated in anticipated reactions (Novak et al., 2007).
Biological Activities and Applications
Quinoline and pyrroloquinoline derivatives have been explored for various biological activities, including their potential as antimicrobial, antioxidant, and antimalarial agents. A study on the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives investigated their larvicidal activity against Anopheles arabiensis, showcasing the potential of these compounds in malaria control (Uppar et al., 2020).
Material Science and Catalysis
Research extends into the use of these compounds in material science and catalysis. For example, the discovery of a tetracyclic quinoxaline derivative presents a multifunctional drug candidate with potent binding affinities to serotonin and dopamine receptors, indicating its application in treating neuropsychiatric and neurological disorders (Li et al., 2014).
Synthesis of Innovative Heterocyclic Systems
Efforts have been made to develop innovative synthetic routes for heterocyclic systems, including [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline derivatives. These compounds are of interest due to their skeletal diversity and potential medicinal applications, highlighting the versatility of pyrroloquinoline scaffolds in drug development (Lee et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
butyl 4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-4-12-30-23(27)16-7-9-18(10-8-16)24-31(28,29)19-13-17-6-5-11-25-21(17)20(14-19)15(2)22(25)26/h7-10,13-15,24H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUCXFSENRRZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C(C(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)
![N-Benzyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2577226.png)

![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)



![3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile](/img/structure/B2577235.png)
![N-(2-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2577236.png)